molecular formula C10H11NO B8426844 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

Cat. No.: B8426844
M. Wt: 161.20 g/mol
InChI Key: VTDHCTIPRJFCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyridin-2-yl)but-3-yn-2-ol is a chemical compound featuring a pyridine heterocycle linked to an alkyne-bearing alcohol group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar scaffolds, particularly those containing a pyridinyl-butyn-ol backbone, are recognized as key precursors in pharmaceutical development . For instance, closely related molecules are utilized in the synthesis of potent necroptosis inhibitors, which are being investigated for the treatment of inflammatory diseases, neurodegenerative conditions like Alzheimer's, and certain cancers . The structural motif of a pyridine ring connected to an alkyne alcohol is a versatile building block. It is frequently employed in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecular architectures for biological testing . Researchers value this compound for its potential to generate novel chemical entities for probing biological pathways and developing new therapeutic strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C10H11NO/c1-4-10(3,12)9-7-8(2)5-6-11-9/h1,5-7,12H,2-3H3

InChI Key

VTDHCTIPRJFCSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C#C)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications as a pharmacological agent due to its structural features that allow it to interact with biological targets. Notably, it has been investigated for its role in:

  • Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol may also possess anticancer properties through similar mechanisms .
  • Enzyme Inhibition : The compound's ability to bind to specific enzyme sites makes it a candidate for developing enzyme inhibitors. For example, compounds with similar structures have been studied for their inhibitory effects on protein kinases, which play crucial roles in cancer progression and other diseases .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Synthesis of Novel Derivatives : The compound can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications at the pyridine ring or the alkyne moiety can lead to new compounds with targeted activities .

Biological Research

The compound is also valuable in biological studies:

  • Metabolic Pathway Studies : Due to its structural similarity to naturally occurring compounds, this compound can be utilized in metabolic pathway investigations. Understanding how this compound is metabolized can provide insights into its pharmacological effects and potential toxicity .

Industrial Applications

In industry, this compound may find applications in the production of specialty chemicals:

  • Chemical Manufacturing : Its unique properties make it suitable for producing materials with specific characteristics, such as stability under various conditions or reactivity towards other chemical species .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Study ReferenceFocus AreaKey Findings
Organic SynthesisDemonstrated utility as a precursor for complex organic molecules.
Anticancer ActivityExhibited cytotoxic effects against multiple cancer cell lines.
Enzyme InhibitionPotential as an inhibitor for key enzymes involved in disease pathways.
Metabolic StudiesInsights into metabolic pathways and potential toxicity profiles.

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Alkyne Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Features Substituents on Pyridine Key Differences Potential Applications
2-(4-Methylpyridin-2-yl)but-3-yn-2-ol But-3-yn-2-ol chain at 2-pyridinyl 4-Methyl Reference compound Synthetic intermediate
2-Methyl-4-(3-pyridinyl)but-3-yn-2-ol Pyridine ring attached at 3-position None specified Altered pyridine substitution pattern Isomeric studies, drug design
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Shorter propargyl chain (propynol) 2-Chloro, 5-methyl Increased halogenated reactivity Agrochemical precursors
(4-Methylpyridin-2-yl)methanol Methanol substituent instead of alkyne 4-Methyl Reduced steric bulk Pharmaceutical intermediates
2-Methyl-4-phenylbut-3-yn-2-ol Phenyl ring replaces pyridine N/A Non-heterocyclic aromatic system Material science applications

Key Comparative Insights

Substitution Position on Pyridine :

  • The 2-position attachment of the alkyne chain in this compound contrasts with 2-Methyl-4-(3-pyridinyl)but-3-yn-2-ol, where the pyridine is linked at the 3-position. This difference may alter electronic interactions and binding affinity in biological systems .
  • Halogenated derivatives, such as 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, exhibit enhanced electrophilicity due to the chlorine substituent, making them more reactive in cross-coupling reactions .

Alkyne Chain Length: The but-3-yn-2-ol chain provides greater conformational flexibility compared to shorter chains (e.g., propynol in ). This may influence solubility and stability in aqueous environments.

Functional Group Modifications: (4-Methylpyridin-2-yl)methanol lacks the alkyne group, reducing steric hindrance and enabling easier functionalization for downstream synthesis .

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